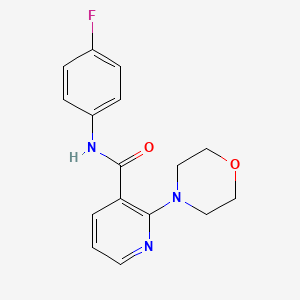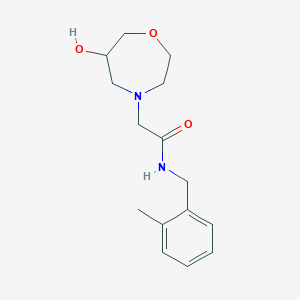![molecular formula C14H22N4O3 B5545148 (3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)
(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthetic approaches to compounds similar to "(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid" often involve multi-step reactions, including unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure, as seen in the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives (Alizadeh, Hosseinpour, & Rostamnia, 2008). This method indicates the potential for creating complex molecules through relatively straightforward processes, which could be applicable to the synthesis of the target compound.
Molecular Structure Analysis
Molecular structure analysis often involves the investigation of stereochemistry, bonding patterns, and electronic distribution within the molecule. The structure and bonding in related pyrrolidine and pyrimidinyl compounds suggest intricate molecular geometries and electronic interactions that contribute to their chemical reactivity and potential biological activity. For example, the study of acylation of pyrrolidine-2,4-diones provides insights into the reactivity of similar cyclic structures and their derivatives, shedding light on possible configurations and structural behaviors of similar compounds (Jones et al., 1990).
Aplicaciones Científicas De Investigación
Pyrrolidinecarboxylic Acids as Antibacterial Agents
Research on pyridonecarboxylic acids, a related class of compounds, demonstrates significant antibacterial activity. Egawa et al. (1984) synthesized compounds with an amino- and/or hydroxy-substituted cyclic amino group, showing more activity than enoxacin, indicating the potential of pyrrolidinecarboxylic acids in developing new antibacterial agents (Egawa et al., 1984).
Synthesis of Pyrrole-Derived Compounds
Alizadeh et al. (2008) reported on the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through an unusual ring annulation process. This synthesis pathway could be relevant for generating derivatives of the compound of interest for various research applications, including material science and medicinal chemistry (Alizadeh et al., 2008).
Acylation of Pyrrolidine-Diones
Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones, offering insights into synthetic routes that could be applied to modify the compound for enhanced biological activity or solubility. This work underscores the synthetic versatility of pyrrolidine-based compounds (Jones et al., 1990).
Stereoselective Synthesis of Hydroxy-Amino Acids
Katsuki and Yamaguchi (1976) described the stereoselective synthesis of threo-3-hydroxy-4-amino acids, highlighting methods that might be applicable to the synthesis or modification of the compound of interest. This research is relevant for the development of new pharmaceuticals or the study of biological processes (Katsuki & Yamaguchi, 1976).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3S,4S)-1-[6-(2-hydroxyethylamino)pyrimidin-4-yl]-4-propylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-2-3-10-7-18(8-11(10)14(20)21)13-6-12(15-4-5-19)16-9-17-13/h6,9-11,19H,2-5,7-8H2,1H3,(H,20,21)(H,15,16,17)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARJDZPIMFNZJE-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)C2=NC=NC(=C2)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)C2=NC=NC(=C2)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)



![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)
![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)
![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5545124.png)

![3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)
